N,N-bis(2-chlorobenzyl)cyanamide
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Overview
Description
N,N-bis(2-chlorobenzyl)cyanamide: is a chemical compound with the molecular formula C15H12Cl2N2 . It is characterized by the presence of two chlorobenzyl groups attached to a cyanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chlorobenzyl)cyanamide typically involves the reaction of 2-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-chlorobenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to other functional groups.
Substitution: The chlorobenzyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorobenzyl oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-bis(2-chlorobenzyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-bis(2-chlorobenzyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
N,N-dimethylcyanamide: Similar structure but with methyl groups instead of chlorobenzyl groups.
N,N-diethylcyanamide: Similar structure but with ethyl groups instead of chlorobenzyl groups.
N,N-diphenylcyanamide: Similar structure but with phenyl groups instead of chlorobenzyl groups.
Uniqueness: N,N-bis(2-chlorobenzyl)cyanamide is unique due to the presence of chlorobenzyl groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other cyanamide derivatives .
Properties
IUPAC Name |
bis[(2-chlorophenyl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQGWASJBIZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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